molecular formula C11H19NO2S B13249396 3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione

3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione

Cat. No.: B13249396
M. Wt: 229.34 g/mol
InChI Key: ZTZPOXVQQZOACA-UHFFFAOYSA-N
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Description

3-({Bicyclo[221]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the amino and thiolane-dione moieties. Common reagents used in these reactions include dienes, dienophiles, and various catalysts to facilitate the cycloaddition and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione stands out due to its thiolane-dione moiety, which imparts unique chemical reactivity and potential biological activity. This distinguishes it from other bicyclo[2.2.1]heptane derivatives, which may lack this functional group and its associated properties .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C11H19NO2S/c13-15(14)4-3-10(7-15)12-11-6-8-1-2-9(11)5-8/h8-12H,1-7H2

InChI Key

ZTZPOXVQQZOACA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NC3CCS(=O)(=O)C3

Origin of Product

United States

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